REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([SH:10])[CH:7]=[CH:8][CH:9]=1.F[C:12]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=1[CH:14]=[O:15]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:3][C:4]1[CH:5]=[C:6]([S:10][C:12]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=2[CH:14]=[O:15])[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
0.012 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 25° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at 110° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After the conventional post-reaction treatment, the residue was purified by silica gel chromatography (eluted by chloroform)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)SC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |